molecular formula C10H13N5O2S B7063150 N,N-bis(cyanomethyl)-1,3,5-trimethylpyrazole-4-sulfonamide

N,N-bis(cyanomethyl)-1,3,5-trimethylpyrazole-4-sulfonamide

Cat. No.: B7063150
M. Wt: 267.31 g/mol
InChI Key: YTKJNVPXCMHXEO-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-1,3,5-trimethylpyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with cyanomethyl and sulfonamide groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Properties

IUPAC Name

N,N-bis(cyanomethyl)-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c1-8-10(9(2)14(3)13-8)18(16,17)15(6-4-11)7-5-12/h6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKJNVPXCMHXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N(CC#N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-1,3,5-trimethylpyrazole-4-sulfonamide typically involves the reaction of 1,3,5-trimethylpyrazole with cyanomethylating agents in the presence of a sulfonamide group. One common method includes the use of bromoacetonitrile as the cyanomethylating agent, which reacts with the pyrazole derivative in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-1,3,5-trimethylpyrazole-4-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while cycloaddition reactions can produce various heterocyclic compounds .

Scientific Research Applications

N,N-bis(cyanomethyl)-1,3,5-trimethylpyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-1,3,5-trimethylpyrazole-4-sulfonamide involves its interaction with various molecular targets. The cyanomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(cyanomethyl)-1,3,5-trimethylpyrazole-4-sulfonamide is unique due to the combination of the pyrazole ring and the bis(cyanomethyl) groups. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

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